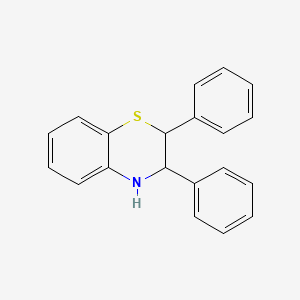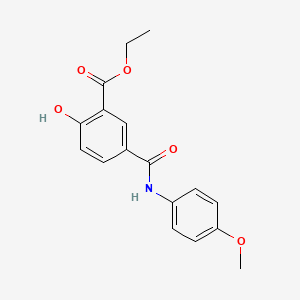![molecular formula C11H5ClN6S2 B14684546 [4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate CAS No. 30362-24-4](/img/structure/B14684546.png)
[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a chloroanilino group and two thiocyanate groups attached to a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate typically involves the reaction of 2-chloroaniline with cyanuric chloride in the presence of a base, followed by the introduction of thiocyanate groups. The reaction conditions often require controlled temperatures and the use of solvents such as acetone or acetonitrile to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The thiocyanate groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rates.
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted triazine compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology
In biological research, this compound is investigated for its potential as an inhibitor of certain enzymes. Its unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its ability to inhibit the growth of certain cancer cells and its potential use in targeted drug delivery systems.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials that require specific chemical resistance or mechanical properties.
Wirkmechanismus
The mechanism of action of [4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-(2-Chloroanilino)-6-methoxy-1,3,5-triazin-2-yl] thiocyanate
- [4-(2-Chloroanilino)-6-ethoxy-1,3,5-triazin-2-yl] thiocyanate
- [4-(2-Chloroanilino)-6-phenoxy-1,3,5-triazin-2-yl] thiocyanate
Uniqueness
Compared to similar compounds, [4-(2-Chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate is unique due to the presence of two thiocyanate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
30362-24-4 |
|---|---|
Molekularformel |
C11H5ClN6S2 |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
[4-(2-chloroanilino)-6-thiocyanato-1,3,5-triazin-2-yl] thiocyanate |
InChI |
InChI=1S/C11H5ClN6S2/c12-7-3-1-2-4-8(7)15-9-16-10(19-5-13)18-11(17-9)20-6-14/h1-4H,(H,15,16,17,18) |
InChI-Schlüssel |
CXDXOSNNTHXHHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)SC#N)SC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


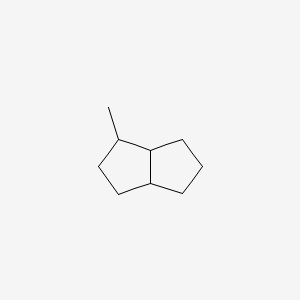

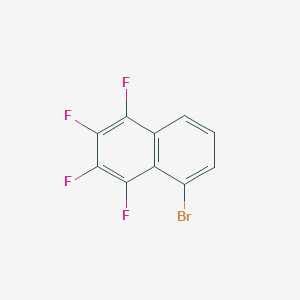
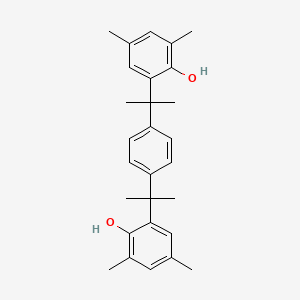
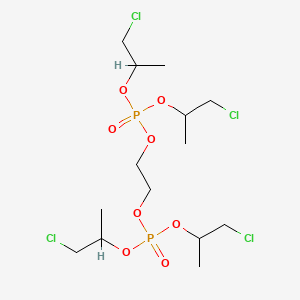
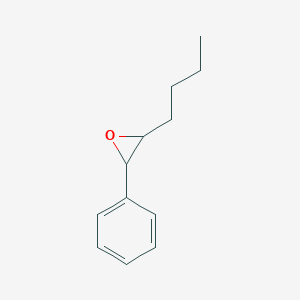
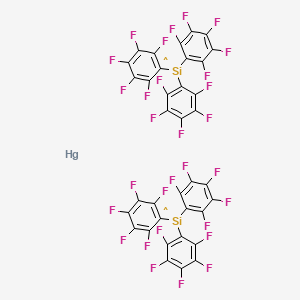
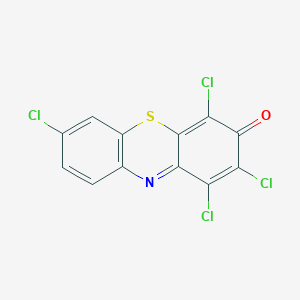

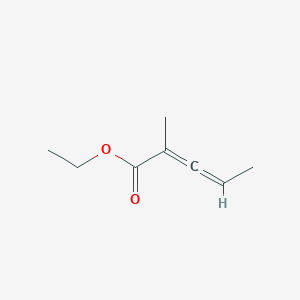
![4-{4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14684529.png)

